Cas no 109919-34-8 (3,5-Dibromo-2-hydroxy-4-(trifluoromethyl)pyridine)
3,5-Dibromo-2-hydroxy-4-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol
- 3,5-Dibromo-2-hydroxy-4-(trifluoromethyl)pyridine
- MFCD11227186
- 109919-34-8
- 3,5-Dibromo-4-trifluoromethyl-pyridin-2-ol
- AKOS015834427
- CS-0100919
- DB-365740
- SCHEMBL10676076
- AS-5803
- DTXSID20603017
- 3,5-Dibromo-4-(trifluoromethyl)pyridin-2(1H)-one
- 3,5-dibromo-4-(trifluoromethyl)-1H-pyridin-2-one
- BABYEWFMTLBVED-UHFFFAOYSA-N
-
- MDL: MFCD11227186
- Inchi: 1S/C6H2Br2F3NO/c7-2-1-12-5(13)4(8)3(2)6(9,10)11/h1H,(H,12,13)
- InChI Key: BABYEWFMTLBVED-UHFFFAOYSA-N
- SMILES: BrC1C(NC=C(C=1C(F)(F)F)Br)=O
Computed Properties
- Exact Mass: 318.84600
- Monoisotopic Mass: 318.84552g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 33.12000
- LogP: 3.33100
3,5-Dibromo-2-hydroxy-4-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 091606-250mg |
3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol, 95+% |
109919-34-8 | 95+% | 250mg |
$265.00 | 2023-09-05 | |
| Matrix Scientific | 091606-1g |
3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol, 95+% |
109919-34-8 | 95+% | 1g |
$471.00 | 2023-09-05 | |
| Matrix Scientific | 091606-5g |
3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol, 95+% |
109919-34-8 | 95+% | 5g |
$1323.00 | 2023-09-05 | |
| Fluorochem | 213375-500mg |
3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol |
109919-34-8 | 95% | 500mg |
£120.00 | 2022-03-01 | |
| Fluorochem | 213375-1g |
3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol |
109919-34-8 | 95% | 1g |
£188.00 | 2022-03-01 | |
| Fluorochem | 213375-5g |
3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol |
109919-34-8 | 95% | 5g |
£630.00 | 2022-03-01 | |
| Chemenu | CM174802-5g |
3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol |
109919-34-8 | 95% | 5g |
$622 | 2021-08-05 | |
| TRC | D425788-10mg |
3,5-Dibromo-2-hydroxy-4-(trifluoromethyl)pyridine |
109919-34-8 | 10mg |
$64.00 | 2023-05-18 | ||
| TRC | D425788-25mg |
3,5-Dibromo-2-hydroxy-4-(trifluoromethyl)pyridine |
109919-34-8 | 25mg |
$75.00 | 2023-05-18 | ||
| TRC | D425788-50mg |
3,5-Dibromo-2-hydroxy-4-(trifluoromethyl)pyridine |
109919-34-8 | 50mg |
$87.00 | 2023-05-18 |
3,5-Dibromo-2-hydroxy-4-(trifluoromethyl)pyridine Suppliers
3,5-Dibromo-2-hydroxy-4-(trifluoromethyl)pyridine Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 3,5-Dibromo-2-hydroxy-4-(trifluoromethyl)pyridine
3,5-Dibromo-2-hydroxy-4-(trifluoromethyl)pyridine (CAS No. 109919-34-8): A Versatile Fluorinated Pyridine Derivative
3,5-Dibromo-2-hydroxy-4-(trifluoromethyl)pyridine (CAS No. 109919-34-8) is a highly specialized halogenated pyridine derivative that has gained significant attention in modern synthetic chemistry and material science. This compound, characterized by its unique combination of bromine substituents and a trifluoromethyl group, serves as a valuable building block in pharmaceutical research, agrochemical development, and advanced material synthesis.
The molecular structure of 3,5-Dibromo-2-hydroxy-4-(trifluoromethyl)pyridine features three distinct functional groups that contribute to its reactivity and applications. The presence of two bromine atoms at positions 3 and 5 makes this compound particularly useful for cross-coupling reactions, while the hydroxy group at position 2 provides an additional site for further functionalization. The trifluoromethyl group at position 4 introduces unique electronic properties that are highly sought after in modern drug design.
Recent trends in fluorinated compound research have highlighted the importance of molecules like 3,5-Dibromo-2-hydroxy-4-(trifluoromethyl)pyridine. With the growing demand for fluorine-containing pharmaceuticals (estimated to represent about 30% of all new drug candidates), this compound has become increasingly valuable as a synthetic intermediate. Its ability to serve as a precursor for various trifluoromethylpyridine derivatives makes it particularly relevant in the development of new antimicrobial agents and central nervous system drugs.
In material science applications, 3,5-Dibromo-2-hydroxy-4-(trifluoromethyl)pyridine has shown promise in the development of advanced electronic materials. The combination of bromine and fluorine substituents allows for precise tuning of electronic properties, making it suitable for creating organic semiconductors and liquid crystal materials. Researchers are particularly interested in its potential for designing energy-efficient OLED materials, a rapidly growing sector in display technology.
The synthesis of 3,5-Dibromo-2-hydroxy-4-(trifluoromethyl)pyridine typically involves halogenation reactions of appropriate pyridine precursors. Modern synthetic approaches focus on developing more efficient and environmentally friendly methods, reflecting the chemical industry's shift toward green chemistry principles. Recent advancements have improved yields while reducing the use of hazardous reagents, addressing common questions about sustainable chemical synthesis in research forums.
Analytical characterization of 3,5-Dibromo-2-hydroxy-4-(trifluoromethyl)pyridine typically involves a combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques confirm the compound's structure and purity, which are critical for its applications in sensitive research areas. The distinctive 19F NMR signal of the trifluoromethyl group serves as a valuable diagnostic tool for researchers working with this compound.
From a commercial perspective, 3,5-Dibromo-2-hydroxy-4-(trifluoromethyl)pyridine has seen steady demand growth in recent years. Suppliers often highlight its availability in various purity grades (typically 97% to 99%) to meet different research needs. The compound's stability under standard storage conditions (recommended at 2-8°C in airtight containers) makes it practical for laboratory use, though proper chemical handling protocols should always be followed.
Looking toward future applications, researchers are exploring the potential of 3,5-Dibromo-2-hydroxy-4-(trifluoromethyl)pyridine in emerging fields such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Its ability to serve as a linker molecule in these porous materials could open new possibilities in gas storage and separation technologies. These developments align with current interests in carbon capture materials and clean energy solutions.
For researchers considering working with 3,5-Dibromo-2-hydroxy-4-(trifluoromethyl)pyridine, it's important to consult recent literature on its reactivity patterns. The compound participates in various nucleophilic aromatic substitution reactions and can be transformed into numerous valuable derivatives. Its applications in medicinal chemistry continue to expand, particularly in the design of enzyme inhibitors and receptor modulators that benefit from the unique properties of fluorinated aromatic systems.
As the chemical industry continues to emphasize structural diversity in drug discovery and material science, compounds like 3,5-Dibromo-2-hydroxy-4-(trifluoromethyl)pyridine will likely maintain their importance. Its combination of multiple functional groups on an aromatic scaffold provides researchers with a versatile platform for innovation, addressing current challenges in targeted drug delivery, advanced material design, and sustainable chemistry.
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